

N-Isopropylacetamide: A Technical Guide to Commercial Suppliers, Purity, and Analysis

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Compound of Interest

Compound Name: *N-Isopropylacetamide*

Cat. No.: *B072864*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **N-Isopropylacetamide**, a valuable building block in organic synthesis and pharmaceutical development. This document details its commercial availability, typical purity levels, synthesis and purification protocols, and rigorous analytical methodologies for quality control.

Commercial Availability and Purity

N-Isopropylacetamide is readily available from a variety of chemical suppliers. The purity of commercially available **N-Isopropylacetamide** typically ranges from 95% to over 99%. For research and development purposes, it is crucial to select a grade with a purity appropriate for the intended application. The following table summarizes a selection of commercial suppliers and their offered purities for **N-Isopropylacetamide**.

Supplier	Stated Purity
ChemScene	99.89%
Apollo Scientific	99%
TCI Chemical	min. 98.0 %
CymitQuimica	97%
LookChem	97%
American Custom Chemicals Corp.	95.00%
Crysdot	95+%
Synthonix, Inc.	95+%
Henan Aochuang Chemical Co.,Ltd.	98%

Note: This is not an exhaustive list, and purity may vary by batch. It is recommended to request a certificate of analysis (CoA) from the supplier for specific lot information.

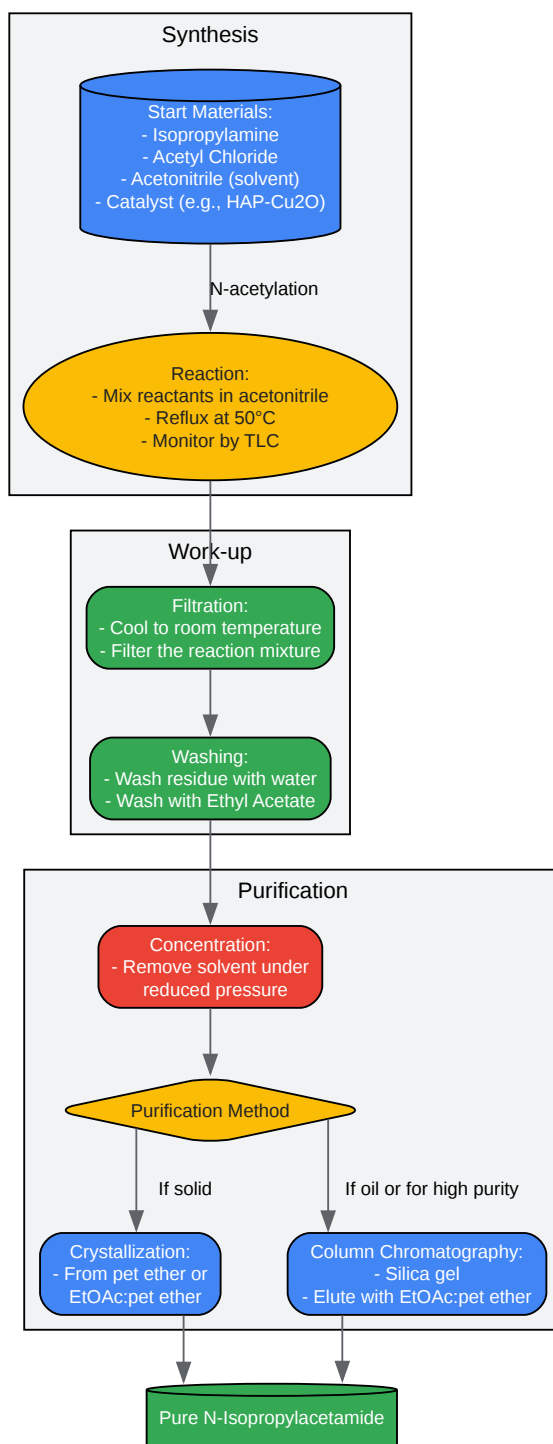
Synthesis and Purification of N-Isopropylacetamide

A common and straightforward method for the synthesis of **N-Isopropylacetamide** is the N-acetylation of isopropylamine using acetyl chloride.^[1] The crude product can then be purified through filtration, crystallization, or column chromatography to achieve the desired level of purity.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **N-Isopropylacetamide**.

Synthesis and Purification of N-Isopropylacetamide

[Click to download full resolution via product page](#)Caption: Workflow for **N-Isopropylacetamide** Synthesis and Purification.

Detailed Experimental Protocol: Synthesis

- **Reaction Setup:** In a well-ventilated fume hood, combine isopropylamine (1 mmol) and acetonitrile (5 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- **Addition of Acetylating Agent:** Slowly add acetyl chloride (1 mmol) to the stirred solution. The reaction is exothermic, so controlled addition is recommended.
- **Catalyst (Optional):** For a catalyzed reaction, add a catalytic amount of a suitable catalyst, such as hydroxyapatite-supported copper(I) oxide (0.1 g).^[1]
- **Reaction:** Heat the mixture to reflux at 50°C.
- **Monitoring:** Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature.
- **Filtration:** Filter the reaction mixture to remove any solids.
- **Washing:** Wash the filtered residue with water and then with ethyl acetate.^[1]
- **Concentration:** Combine the organic filtrates and remove the solvent under reduced pressure to obtain the crude **N-Isopropylacetamide**.

Detailed Experimental Protocol: Purification

The crude **N-Isopropylacetamide** can be purified by either crystallization or column chromatography.

2.3.1. Crystallization

- **Solvent Selection:** Choose a suitable solvent system for crystallization, such as petroleum ether or a mixture of ethyl acetate and petroleum ether.^[1]
- **Dissolution:** Dissolve the crude product in a minimal amount of the hot solvent system.

- Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

2.3.2. Column Chromatography

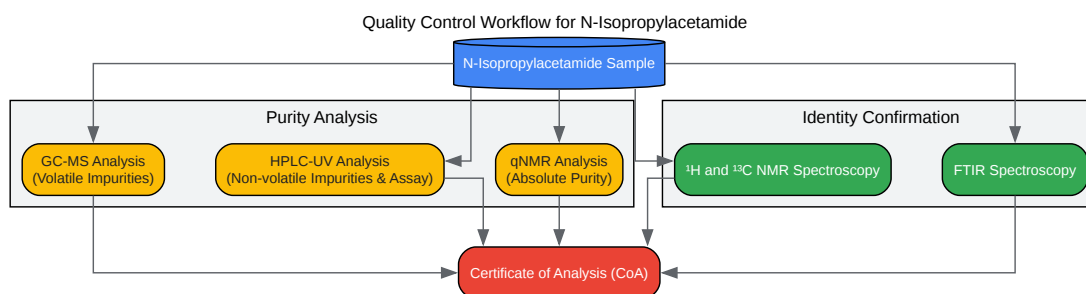
- Stationary Phase: Use silica gel as the stationary phase.
- Eluent: A mixture of ethyl acetate and petroleum ether is a suitable eluent. The polarity can be adjusted to achieve optimal separation.[1]
- Procedure: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Elute the product and collect the fractions.
- Analysis: Monitor the fractions by TLC to identify those containing the pure product.
- Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified **N-Isopropylacetamide**.

Analytical Methods for Purity Determination

The purity of **N-Isopropylacetamide** should be rigorously assessed using a combination of chromatographic and spectroscopic techniques.

Quality Control Workflow

The following diagram outlines a general workflow for the quality control analysis of **N-Isopropylacetamide**.



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Caption: Quality Control Workflow for **N-Isopropylacetamide**.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities.

3.2.1. Experimental Protocol

Parameter	Value
GC System	Agilent 7890A or equivalent
Column	HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column
Injector Temperature	250°C
Injection Mode	Split (e.g., 50:1)
Injection Volume	1 µL
Carrier Gas	Helium at a constant flow of 1 mL/min
Oven Program	Initial temperature 60°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min
MS System	Agilent 5975C or equivalent
Ion Source	Electron Ionization (EI) at 70 eV
Source Temperature	230°C
Quadrupole Temperature	150°C
Scan Range	m/z 35-300

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is suitable for the quantification of **N-Isopropylacetamide** and the detection of non-volatile impurities.

3.3.1. Experimental Protocol

Parameter	Value
HPLC System	Agilent 1260 Infinity or equivalent with a UV detector
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase	Isocratic mixture of acetonitrile and water (e.g., 30:70 v/v)
Flow Rate	1.0 mL/min
Column Temperature	25°C
Detection	UV at 210 nm
Injection Volume	10 µL
Sample Preparation	Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct and highly accurate method for determining the absolute purity of **N-Isopropylacetamide** without the need for a specific reference standard of the analyte.[\[2\]](#)[\[3\]](#)

3.4.1. Experimental Protocol

Parameter	Value
NMR Spectrometer	Bruker Avance III 400 MHz or higher field instrument
Solvent	Deuterated chloroform (CDCl ₃) or Dimethyl sulfoxide-d ₆ (DMSO-d ₆)
Internal Standard	A certified reference material with known purity, such as maleic acid or 1,4-dinitrobenzene. The standard should have a resonance that does not overlap with the analyte signals.
Sample Preparation	Accurately weigh (to 0.01 mg) a known amount of N-Isopropylacetamide and the internal standard into an NMR tube. Add a precise volume of deuterated solvent.
Acquisition Parameters	- Pulse program with a long relaxation delay (D1) of at least 5 times the longest T1 of both the analyte and the internal standard. - 90° pulse angle. - Sufficient number of scans for a high signal-to-noise ratio (>250:1 for the signals of interest). [4]
Processing	- Apply a small line broadening (e.g., 0.3 Hz). - Careful phasing and baseline correction. - Integrate the non-overlapping signals of the analyte and the internal standard.
Purity Calculation	The purity is calculated using the following formula: $\text{Purity (\%)} = (I_{\text{analyte}} / I_{\text{std}}) * (N_{\text{std}} / N_{\text{analyte}}) * (MW_{\text{analyte}} / MW_{\text{std}}) * (m_{\text{std}} / m_{\text{analyte}}) * P_{\text{std}}$
Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.	

Safety Information

N-Isopropylacetamide should be handled with appropriate safety precautions in a well-ventilated area.[5]

- Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
- Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors.[6]
- Storage: Store in a tightly closed container in a cool, dry place.[7]
- In case of contact:
 - Eyes: Rinse immediately with plenty of water for at least 15 minutes.
 - Skin: Wash off with soap and plenty of water.
 - Ingestion: Do not induce vomiting. Seek medical attention.
 - Inhalation: Move to fresh air.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[5][6]

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